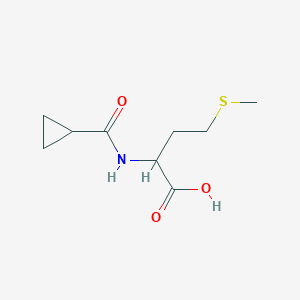
2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid is a chemical compound with the CAS Number: 65054-69-5 . Its molecular weight is 217.29 and its molecular formula is C9H15NO3S .
Molecular Structure Analysis
The IUPAC name for this compound is N-(cyclopropylcarbonyl)(methyl)homocysteine . The InChI code for this compound is 1S/C9H15NO3S/c1-14-5-4-7(9(12)13)10-8(11)6-2-3-6/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) .Scientific Research Applications
Synthesis and Diastereoselectivity
- Research has been conducted on the synthesis and diastereoselectivity of nucleophiles' addition to the carbonyl group of β-ketosulfoxides derived from certain cyclic compounds. This work led to the development of methods for preparing imines and diastereoisomerically pure alcohols, highlighting the compound's potential in synthetic chemistry applications (Paiva, 2011).
Interaction with Proteins
- A study on the interaction of carboxamide derivatives of amino acids, including a compound structurally similar to "2-(Cyclopropylformamido)-4-(methylsulfanyl)butanoic acid," with Bovine Serum Albumin (BSA) was reported. It was found that these compounds bind more significantly to BSA at acidic pH, indicating potential biomedical applications (Thakare et al., 2018).
Antimicrobial Activity
- Novel cyclization of butanoic acids to produce pyrrolidin-2-ones, which were then evaluated for antimicrobial activity, shows the bioactivity potential of such compounds. This suggests a framework for developing new antimicrobial agents (Zareef et al., 2008).
Enzyme Inhibition and Antioxidant Properties
- Another study explored the synthesis of acylhydrazones derived from a similar compound, evaluating their anti-HIV, antimicrobial activities, and the ability to inhibit enzymes. This highlights the compound's potential in pharmacological research (Tatar et al., 2016).
Molecular Docking Studies
- Molecular docking and structural analysis of butanoic acid derivatives reveal insights into their biological activities and potential as nonlinear optical materials, underscoring the versatility of such compounds in materials science and biochemistry (Vanasundari et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-14-5-4-7(9(12)13)10-8(11)6-2-3-6/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSRYJNSPATPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

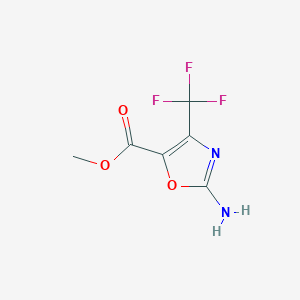
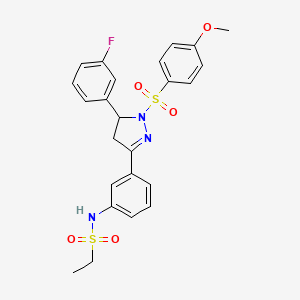
![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)
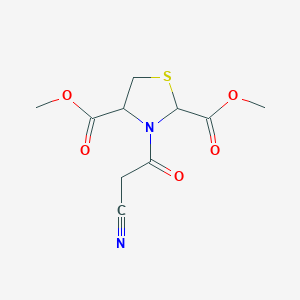
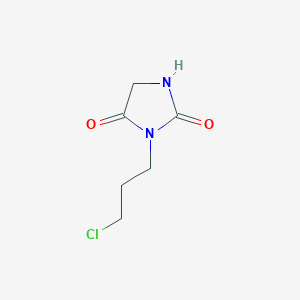
![N-[2-[4-(1H-Indole-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579210.png)

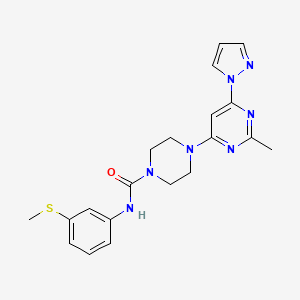
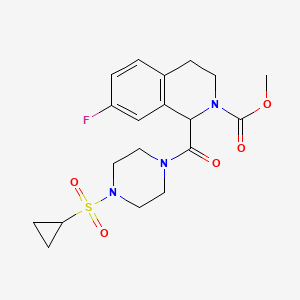

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2579217.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2579219.png)
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)
